8-(Benzyloxy)guanosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6/c18-16-20-13-10(14(26)21-16)19-17(27-7-8-4-2-1-3-5-8)22(13)15-12(25)11(24)9(6-23)28-15/h1-5,9,11-12,15,23-25H,6-7H2,(H3,18,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSGUQLXDMZREX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959516 | |
| Record name | 8-(Benzyloxy)-2-imino-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3868-36-8 | |
| Record name | NSC90391 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-(Benzyloxy)-2-imino-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Analog Design of 8 Benzyloxy Guanosine
Methodologies for 8-(Benzyloxy)guanosine Synthesis
The creation of this compound hinges on precise chemical reactions that introduce the benzyloxy moiety at the C8 position of the guanine (B1146940) base. This process necessitates regioselective control to ensure the substituent is added to the correct position and not to other reactive sites on the purine (B94841) ring.
Regioselective Synthesis Strategies
The regioselective synthesis of 8-substituted guanosine (B1672433) derivatives is a critical aspect of their chemical preparation. Direct arylation at the C8 position of guanosine derivatives is a potential route. researchgate.net The challenge in synthesizing this compound lies in directing the substitution specifically to the C8 position of the purine ring. One common strategy involves the use of a precursor, 8-bromoguanosine (B14676), which can then undergo a nucleophilic substitution reaction with benzyl (B1604629) alcohol in the presence of a suitable base. The bulky bromine atom at the 8-position makes it a good leaving group, facilitating the introduction of the benzyloxy group.
Another approach to achieve regioselectivity is through the use of protecting groups on the guanine base that may sterically hinder reaction at other positions, such as N7. For instance, a bulky substituent at the C6 position can sterically block the N7 position, thereby favoring substitution at N9 in certain reactions. researchgate.net However, the specific conditions for achieving high regioselectivity in the synthesis of 8-substituted guanosines can vary, and what works for one type of substitution may not be as effective for another. researchgate.net
Precursor Chemistry and Intermediate Derivatization
The synthesis of this compound often begins with a more readily available guanosine derivative. A common precursor is 8-bromoguanosine. This halogenated nucleoside serves as a key intermediate that can be derivatized at the 8-position. The reaction of 8-bromoguanosine with sodium benzylate, for example, allows for the nucleophilic displacement of the bromine atom to yield this compound.
The synthesis of related 8-substituted guanosine analogs, such as 8-oxoguanosine, also highlights the importance of precursor chemistry. In these syntheses, a phosphoramidite (B1245037) precursor of 8-oxoguanosine is prepared, which involves multiple protection and derivatization steps. nih.govnih.gov These strategies underscore the general principle of starting with a functionalized purine that facilitates the introduction of the desired substituent at the 8-position.
Stereochemical Control in Nucleoside Analog Synthesis
Stereochemical control is a fundamental aspect of nucleoside analog synthesis, ensuring the correct three-dimensional arrangement of atoms, which is critical for the biological activity and structural properties of the resulting oligonucleotides. In the synthesis of this compound, the stereochemistry of the ribose sugar is typically retained from the starting guanosine material.
For the synthesis of more complex nucleoside analogs, such as those with modified backbones, stereoselective synthesis is paramount. For example, in the synthesis of nucleosyl amino acid (NAA)-modified DNA oligonucleotides, the stereochemistry at the newly created chiral center is controlled through the use of chiral catalysts. beilstein-journals.org This allows for the specific synthesis of either the (S) or (R) epimer, which can have different effects on the properties of the modified DNA. beilstein-journals.org While the synthesis of this compound itself may not involve the creation of new stereocenters, the principles of maintaining the existing stereochemistry of the ribose ring are crucial for its function as a guanosine analog. The bulky substituent at the 8-position is known to favor a syn conformation of the N-glycosidic bond, in contrast to the anti conformation typically found in Watson-Crick base pairing. nih.govplos.org
Synthesis of this compound Derivatives
The utility of this compound is fully realized when it is incorporated into oligonucleotides. This requires the chemical synthesis of a derivative that is compatible with automated DNA/RNA synthesis protocols.
Incorporation into Oligonucleotides: Phosphoramidite Chemistry
To incorporate this compound into an oligonucleotide chain, it must first be converted into a phosphoramidite derivative. nih.govscienceopen.com Phosphoramidite chemistry is the standard method for solid-phase oligonucleotide synthesis. scienceopen.comresearchgate.net This process involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the conversion of the 3'-hydroxyl group into a phosphoramidite moiety.
Synthesis of 2'-Deoxy Analogs (e.g., 8-Benzyloxy-2'-deoxyguanosine)
The synthesis of 2'-deoxy analogs, such as 8-benzyloxy-2'-deoxyguanosine (B1140059), involves the chemical modification of the 2'-deoxyguanosine (B1662781) scaffold. A common strategy for introducing substituents at the 8-position of purine nucleosides begins with the halogenation of the starting nucleoside, followed by a nucleophilic substitution reaction.
A plausible synthetic route to 8-benzyloxy-2'-deoxyguanosine starts with the bromination of 2'-deoxyguanosine at the C8 position to yield 8-bromo-2'-deoxyguanosine (B1139848). The hydroxyl groups on the sugar moiety are typically protected, for instance, as acetyl or silyl (B83357) ethers, to prevent side reactions. The protected 8-bromo-2'-deoxyguanosine is then treated with sodium benzyloxide in an appropriate solvent like benzyl alcohol or dimethylformamide (DMF). The benzyloxide anion displaces the bromide at the 8-position via a nucleophilic aromatic substitution mechanism. The final step involves the removal of the protecting groups from the sugar moiety to yield the target compound, 8-benzyloxy-2'-deoxyguanosine. google.com
In the context of solid-phase oligonucleotide synthesis, it has been noted that retaining the C8-benzyloxy group on the nucleoside monomer before the introduction of the 5'-O-dimethoxytrityl (DMTr) protecting group can lead to improved yields. oup.com This suggests that the benzyloxy group is stable under the conditions required for subsequent synthetic transformations. Further derivatization, such as the introduction of an isobutyryl group at the N2-position to create 8-benzyloxy-N2-isobutyryl-2'-deoxyguanosine, is also performed to create monomers suitable for automated DNA synthesis. cookechem.com
Table 1: Key Intermediates in the Synthesis of 8-Benzyloxy-2'-deoxyguanosine
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
| 2'-Deoxyguanosine | 961-07-9 | C₁₀H₁₃N₅O₄ | Starting Material |
| 8-Bromo-2'-deoxyguanosine | 38637-37-5 | C₁₀H₁₂BrN₅O₄ | Halogenated Intermediate |
| 8-Benzyloxy-2'-deoxyguanosine | 96964-90-8 | C₁₇H₁₉N₅O₅ | Final Product |
Modifications at the Ribose Moiety
Altering the sugar portion of nucleoside analogs is a powerful strategy to modulate their properties. rsc.org For this compound, modifications to the ribose ring can enhance nuclease resistance, alter duplex stability, and fine-tune conformational preferences, which are critical for therapeutic applications. researchgate.net
The most common site for modification is the 2'-position of the ribose sugar. rsc.org The native 2'-hydroxyl group in RNA is a key determinant of its structure and susceptibility to hydrolysis. Replacing or modifying this group can have profound effects. For instance, the introduction of a 2'-O-methyl or a 2'-O-methoxyethyl (MOE) group can increase the binding affinity of an oligonucleotide to a complementary RNA strand and significantly enhance its resistance to nuclease degradation. nih.gov Another modification involves substituting the 2'-hydroxyl with a 2'-fluoro group, which also enhances thermal stability and nuclease resistance.
More drastic modifications involve replacing the entire ribofuranose ring with a carbocyclic ring (where the ring oxygen is replaced by a methylene (B1212753) group) or other sugar mimics. rsc.orgnih.gov These carbocyclic analogs are often designed to be conformationally restricted. For example, incorporating a cyclopentane (B165970) ring instead of a furanose ring can lock the sugar pucker in a specific conformation, which can be advantageous for binding to a target. nih.gov
Table 2: Examples of Ribose Modifications and Their Effects
| Modification Type | Example | General Effect on Oligonucleotides |
| 2'-O-Alkylation | 2'-O-Methyl (OMe), 2'-O-Methoxyethyl (MOE) | Increased duplex stability, enhanced nuclease resistance. researchgate.netnih.gov |
| 2'-Halogenation | 2'-Fluoro (2'-F) | Increased duplex stability, nuclease resistance. researchgate.net |
| Carbocyclic Analogs | Cyclopentane or Bicyclic rings | Conformational restriction, potential for enhanced binding affinity. nih.govnih.gov |
| Ring Contraction/Enlargement | Cyclobutyl or Morpholino rings | Altered backbone geometry and flexibility. nih.gov |
Isomeric and Conformationally Restricted Analogs
The conformation around the N-glycosidic bond, which connects the nucleobase to the sugar, is a critical structural feature of nucleosides. This bond can exist in two major conformations: anti, where the bulky part of the base points away from the sugar, and syn, where it is positioned over the sugar ring. In standard Watson-Crick base pairing, the anti conformation is predominant.
A key feature of 8-substituted purine nucleosides, including this compound, is that the bulky substituent at the 8-position creates steric hindrance that strongly favors the syn conformation. oup.comnih.govresearchgate.net This enforced conformational preference can lead to unique structural and functional properties, such as the ability to form non-canonical base pairs or to stabilize alternative nucleic acid structures like Z-DNA. nih.gov
To further control the molecule's three-dimensional shape, conformationally restricted analogs are designed. These analogs "lock" the nucleoside into a specific geometry. A prominent strategy involves creating bicyclic or carbocyclic structures that restrict the flexibility of the sugar ring, a concept known as sugar puckering. nih.govacs.org For example, methanocarba analogs incorporate a fused cyclopropane (B1198618) ring into the carbocyclic sugar mimic, rigidly holding the pseudosugar ring in either a "Northern" (N-type) or "Southern" (S-type) pucker. nih.gov These rigid analogs are invaluable tools for probing the specific conformational requirements of enzymes and receptors that interact with nucleosides. nih.govpsu.edu
Table 3: Comparison of Guanosine and Conformationally Restricted Analogs
| Analog | Key Structural Feature | Preferred Glycosidic Conformation | Sugar Pucker |
| Guanosine | Unsubstituted purine | Anti (in standard duplexes) | Flexible (N or S type) |
| This compound | Bulky C8-substituent | Syn nih.govresearchgate.net | Flexible |
| (N)-Methanocarba-guanosine | Bicyclo[3.1.0]hexane pseudosugar | Anti or Syn (depending on other factors) | Locked in N-type conformation nih.gov |
Yield Optimization and Purity Assessment in Research Scale Synthesis
Following synthesis, rigorous purification and characterization are essential to confirm the identity and purity of the product. The primary method for purification is typically column chromatography on silica (B1680970) gel. acs.org The purity of the final compound is then assessed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the sample by separating the target compound from any remaining starting materials or byproducts. nih.gov Mass Spectrometry (MS), using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF), is used to confirm the molecular weight of the synthesized compound. nih.govnih.gov Finally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) provides detailed structural information, confirming that the desired chemical transformations have occurred and that the final structure is correct. acs.org
Table 4: Common Techniques for Purity Assessment of Nucleoside Analogs
| Technique | Purpose | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Purity determination | Percentage purity, detection of impurities. nih.gov |
| Mass Spectrometry (MS) | Molecular weight confirmation | Exact mass of the compound, confirming elemental composition. nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Detailed map of the chemical structure, confirming atom connectivity and stereochemistry. acs.org |
| UV-Vis Spectroscopy | Characterization | Confirms the presence of the chromophoric purine system. oup.com |
Structural and Conformational Investigations of 8 Benzyloxy Guanosine
Influence of the 8-Benzyloxy Moiety on N-Glycosidic Bond Conformation
Guanosine (B1672433) derivatives with bulky substituents at the 8-position, including 8-(Benzyloxy)guanosine, are known to predominantly adopt a syn conformation. plos.orgbocsci.com In this arrangement, the bulky part of the guanine (B1146940) base is positioned over the ribose sugar ring. This preference is a direct consequence of the steric clash that would occur between the 8-substituent and the sugar moiety in the alternative anti conformation. plos.org This steric hindrance makes the anti conformation energetically unfavorable. The syn conformation is a characteristic feature of many 8-substituted purine (B94841) nucleosides and has been a subject of interest due to its potential biological implications, including anti-proliferative properties. plos.org
In contrast to this compound, natural guanosine overwhelmingly prefers the anti conformation. plos.orgbocsci.com In this conformation, the larger six-membered ring of the guanine base is positioned away from the sugar. This arrangement is sterically favored in the absence of a bulky 8-substituent and is essential for the formation of standard Watson-Crick base pairs in DNA and RNA helices. plos.orgbocsci.com The forced syn conformation of this compound, when incorporated into an RNA duplex, can lead to significant destabilization because the hybridization process requires an energetically costly conformational adjustment to the anti form to allow for proper base pairing. plos.org
| Compound | Preferred N-Glycosidic Conformation | Reason for Preference |
| This compound | syn | Steric hindrance from the bulky 8-benzyloxy group. plos.org |
| Natural Guanosine | anti | Minimization of steric clash between the purine base and the ribose sugar. plos.orgbocsci.com |
Spectroscopic Analysis of Structural Features
A variety of spectroscopic techniques are employed to elucidate the structural and conformational details of this compound. These methods provide valuable insights into its helical geometry and the spatial arrangement of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the conformation of molecules in solution. For 8-substituted guanosine analogs, ¹H NMR is particularly useful for determining the conformation around the N-glycosidic bond. nih.gov The chemical shifts of the ribose protons, especially H2', can indicate a syn or anti orientation. rsc.org In the syn conformation, the H2' proton is typically shifted downfield. rsc.org NMR studies have been instrumental in confirming the syn preference of 8-substituted guanosines in solution. nih.gov Furthermore, NMR techniques can be used to study the dynamics of the molecule, including the kinetic exchange between different conformational states. researchgate.net
| Technique | Information Provided | Key Findings for 8-Substituted Guanosines |
| Circular Dichroism (CD) | Overall helical geometry of nucleic acids. nih.gov | Maintains A-type helix in RNA duplexes despite the bulky substituent. plos.orgresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | Conformation in solution, including N-glycosidic bond orientation. nih.gov | Confirms the preference for the syn conformation. nih.gov |
| X-ray Crystallography | Precise 3D atomic structure in the solid state. tulane.edu | Reveals syn conformation and detailed bond angles in related compounds. rsc.org |
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations serve as powerful tools for investigating the structural and dynamic properties of modified nucleosides like this compound at an atomic level. nih.gov These methods allow for the exploration of conformational preferences and potential interactions with biological macromolecules, providing insights that complement experimental data. niscpr.res.inacs.org
The conformational landscape of a nucleoside is largely defined by the orientation around the N-glycosidic bond, which connects the nucleobase to the ribose sugar. This bond can exist in two main conformations: anti and syn. In canonical Watson-Crick base pairing within DNA and RNA duplexes, the anti conformation is predominant. nih.govplos.org
For this compound, the presence of a large, sterically demanding benzyloxy group at the 8-position of the guanine base dramatically influences this equilibrium. nih.gov Computational models and experimental evidence strongly indicate that this bulky substituent preferentially shifts the N-glycosidic bond towards the syn conformation. nih.govplos.orgresearchgate.net This is a direct consequence of steric hindrance between the benzyloxy group and the sugar moiety in the anti orientation.
Molecular dynamics simulations can be employed to map the energy landscape of this rotation and quantify the relative stability of the syn and anti conformers. These simulations model the movement of atoms over time, allowing researchers to observe conformational transitions and calculate the free energy differences between states. nih.gov For this compound, such an analysis would be expected to show a deep energy minimum for the syn conformation, consistent with experimental findings that its inclusion significantly destabilizes RNA duplexes, an effect attributed to the energetic cost of forcing the molecule into the necessary anti form for standard base pairing. nih.govplos.org
Table 1: Conformational States of this compound
| Feature | Description |
| Primary Conformations | syn and anti orientation around the N-glycosidic bond. |
| Influencing Factor | The bulky benzyloxy substituent at the C8 position. nih.gov |
| Predicted Predominant Form | The syn conformation is highly favored due to steric hindrance. nih.govplos.orgresearchgate.net |
| Energetic Cost | A significant energetic penalty is associated with adopting the anti conformation required for canonical Watson-Crick pairing. nih.gov |
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor), such as a protein or a nucleic acid. nih.govnih.gov
Ligand-Nucleic Acid Docking
Docking simulations of this compound with standard DNA or RNA duplexes present a unique challenge. The inherent preference of the molecule for the syn conformation clashes with the anti conformation required for Watson-Crick geometry. nih.govplos.org Docking algorithms would likely predict a high energetic penalty or poor docking score when attempting to fit this compound into a canonical duplex, reflecting the destabilization observed experimentally. nih.gov For instance, the introduction of this compound was found to decrease the melting temperature of an RNA duplex by as much as 16°C. nih.gov However, docking could be used to explore non-canonical structures or arrangements, such as mismatched pairs, where a surprising stabilization was experimentally noted for a bxG-A mismatch. nih.gov
Ligand-Protein Docking
When the target is a protein, docking simulations are crucial for predicting how this compound might interact with a binding pocket. Studies on other 8-substituted guanosine derivatives have shown that they can act as inhibitors for enzymes like O6-methylguanine-DNA methyltransferase (MGMT). mdpi.com In a typical docking protocol, the 3D structure of the target protein is used as a receptor. nih.gov The this compound molecule is then computationally placed into the active site in various orientations, and a scoring function estimates the binding affinity for each pose. bv-brc.org
The results of such simulations would highlight key interactions. The guanosine portion could form hydrogen bonds with active site residues, similar to the natural substrate, while the benzyloxy group would be assessed for its fit within the pocket. mdpi.com The bulky, hydrophobic benzyl (B1604629) ring could form favorable van der Waals or hydrophobic interactions with nonpolar residues, potentially enhancing binding affinity. Docking studies would be essential in a structure-based drug design workflow to optimize derivatives with improved potency and selectivity. acs.orgacs.org
Table 2: Hypothetical Docking Simulation Protocol for this compound
| Parameter | Specification | Purpose |
| Docking Software | AutoDock, GOLD, HADDOCK, or similar programs. nih.govmdpi.comuu.nl | To predict binding conformation and affinity. |
| Receptor (Target) | 3D crystal structure of a target protein (e.g., MGMT) or a nucleic acid sequence. nih.govmdpi.com | To provide the atomic coordinates of the binding site. |
| Ligand Preparation | Energy-minimized 3D structure of this compound. | To ensure a realistic starting conformation for the ligand. |
| Search Algorithm | Lamarckian Genetic Algorithm or similar stochastic methods. niscpr.res.in | To efficiently explore possible binding poses. |
| Scoring Function | An empirical free energy function to estimate binding free energy (kcal/mol). ucsf.edu | To rank and identify the most likely binding modes. |
| Analysis | Visualization of the best-ranked pose, identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). | To understand the structural basis of binding. mdpi.com |
Interactions with Nucleic Acids and Their Functional Implications
Effects on RNA/DNA Duplex Stability and Hybridization Properties
The incorporation of 8-(Benzyloxy)guanosine into an oligoribonucleotide dramatically impacts the stability of RNA duplexes. The bulky nature of the benzyloxy group at the 8-position of the guanine (B1146940) base introduces significant steric hindrance, which is a primary factor in the observed destabilization of the nucleic acid structure nih.govplos.org.
Thermodynamic Stability Assessments via UV Melting
Thermodynamic stability of RNA duplexes containing this compound has been quantitatively assessed using UV melting analysis. This technique measures the change in UV absorbance of a nucleic acid sample as the temperature is increased, allowing for the determination of the melting temperature (TM), which is the temperature at which half of the duplex molecules have dissociated into single strands.
Studies on a 9-mer RNA duplex where a central guanosine (B1672433) was replaced with this compound revealed a substantial decrease in thermal stability. The melting temperature (TM) of the modified RNA duplex was found to be 16°C lower than that of the corresponding unmodified RNA duplex nih.govplos.org. However, the melting behavior of duplexes containing 8-benzyloxyguanosine was observed to be non-two-state, which prevented the acquisition of reliable, detailed thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) changes from standard analyses nih.govplos.org. This non-two-state melting suggests that the dissociation of the strands likely proceeds through intermediate forms due to the strong local disruption of the helix caused by the bulky modification nih.gov.
Interactive Table: Melting Temperatures (TM) of RNA Duplexes
| Duplex Sequence (5'-3') | Modification | TM (°C) | ΔTM (°C) vs. Unmodified |
| GAUCGG CAG / CUGUCC GAUC | Unmodified | 55.3 | Ref. |
| GAUCG[bxG]CAG / CUGUC C GAUC | 8-Benzyloxyguanosine | 39.3 | -16.0 |
Data sourced from Baranowski et al. (2015). TM values were calculated for a 10-4 M concentration of the oligonucleotide.
Destabilization of RNA Duplexes by 8-Benzyloxyguanosine
The significant destabilization of RNA duplexes by 8-Benzyloxyguanosine is primarily attributed to steric strain and conformational effects nih.govplos.org. The bulky benzyloxy group at the C8 position of guanine forces the N-glycosidic bond into a syn conformation. This is in direct conflict with the anti conformation that is required for guanosine to form standard Watson-Crick base pairs within the A-form geometry of a typical RNA duplex nih.govresearchgate.net.
Mismatch Discrimination in Nucleic Acid Hybridization
Impact on Base Pairing Specificity
The presence of 8-Benzyloxyguanosine in an RNA duplex has been shown to decrease mismatch discrimination nih.govplos.org. This means that the thermodynamic penalty for forming a base pair with a non-complementary nucleotide is significantly reduced compared to an unmodified duplex. The melting temperatures of duplexes containing bxG paired with mismatched bases (A, G, or U) are closer to the TM of the correctly paired bxG-C duplex nih.gov.
For instance, the presence of 8-benzyloxyguanosine was found to decrease mismatch discrimination by 5–25°C relative to unmodified mismatches of the same type nih.govplos.org. Surprisingly, a bxG-A mismatch was found to be more stable than the complementary bxG-C pair by nearly 4°C, a highly unusual finding that underscores the altered base-pairing environment created by the modification nih.govplos.org. This reduction in specificity suggests that the significant destabilization caused by the bxG moiety itself is the dominant energetic factor, making the additional destabilization from a mismatch less impactful relative to the baseline instability nih.gov.
Interactive Table: Mismatch Stability in RNA Duplexes Containing 8-Benzyloxyguanosine (bxG)
| Opposing Base (X) in 5'-CUGUCX GAUC-3' | TM (°C) of bxG-X Pair | ΔTM (°C) vs. bxG-C |
| C (Complementary) | 39.3 | Ref. |
| A (Mismatch) | 43.1 | +3.8 |
| G (Mismatch) | 33.7 | -5.6 |
| U (Mismatch) | 31.8 | -7.5 |
Data sourced from Baranowski et al. (2015). TM values were calculated for a 10-4 M concentration of the oligonucleotide.
Fidelity of Nucleic Acid Replication and Transcription in the Presence of Analogs
While it is known that nucleoside analogs can interfere with the enzymatic processes of replication and transcription, specific studies detailing the fidelity of DNA or RNA polymerases when encountering this compound in a template strand are not extensively documented in the reviewed literature. Research on other 8-substituted guanosine analogs, such as 8-oxoguanine, has shown that such modifications can be bypassed by specialized DNA polymerases, often with reduced fidelity, leading to the misincorporation of adenine (B156593) opposite the lesion wustl.edunih.govoup.com. Given the significant structural disruption caused by the bulky benzyloxy group and its preference for the syn conformation, it is plausible that this compound would pose a significant challenge to the fidelity of replicative and transcriptive machinery, potentially causing polymerase stalling or misincorporation of nucleotides. However, detailed experimental data on the specific effects of this compound on polymerase fidelity remains a subject for further investigation.
N-Glycoside Bond Stability and Depurination Rates
The N-glycosidic bond, which links the nucleobase to the ribose sugar, is susceptible to hydrolysis, particularly in acidic conditions, a process known as depurination ttu.ee. This process can lead to the formation of abasic sites in nucleic acids, which can be mutagenic.
The stability of the N-glycosidic bond in this compound has been investigated and compared to that of unmodified guanosine. The benzyloxy group at the 8-position is an electron-donating group. This electronic property significantly increases the stability of the N-glycosidic bond, making the nucleoside more resistant to acid-catalyzed hydrolysis and thus decreasing the rate of depurination nih.govplos.org. This enhanced stability is an important characteristic, particularly in the context of synthesizing and utilizing oligonucleotides containing this modification for various biochemical and therapeutic applications plos.org.
Role in Nucleic Acid Secondary Structure and Dynamics
This compound plays a distinct role in shaping the secondary structure and dynamics of RNA. The presence of the bulky substituent at the 8-position preferentially shifts the equilibrium of the N-glycoside bond towards the syn conformation. nih.gov This is in contrast to the anti conformation that is predominant in standard Watson-Crick base pairing within a typical RNA helix. nih.govresearchgate.net This enforced conformational preference has significant consequences for the stability and geometry of RNA structures.
Despite the steric bulk and the preference for the syn conformation, the incorporation of this compound into an RNA duplex does not prevent the formation of the characteristic A-form helical geometry. researchgate.net Circular dichroism (CD) spectra of RNA duplexes containing this modification exhibit patterns that are typical for A-RNA geometry. researchgate.netplos.org
However, the presence of this compound significantly decreases the thermodynamic stability of RNA duplexes. nih.govresearchgate.netplos.org The hybridization process is energetically costly because the modified nucleoside must be accommodated into the duplex, which favors the anti conformation for base pairing. nih.gov This leads to a notable decrease in the melting temperature (TM) of the duplex. For instance, the introduction of a single this compound can lower the TM of an RNA duplex by as much as 16°C. nih.gov This destabilization is more pronounced compared to smaller 8-substituents like the methoxy (B1213986) group. nih.govplos.org
The table below summarizes the thermodynamic impact of incorporating this compound (bxG) into an RNA duplex compared to an unmodified duplex and one containing 8-methoxyguanosine (B1660016) (mxG).
| RNA Duplex Modification | Change in Melting Temperature (ΔTM) | Thermodynamic Destabilization |
| 8-methoxyguanosine (mxG) | -6.9 °C | Significant |
| This compound (bxG) | -16.0 °C | Very Significant |
Data compiled from studies on modified 9-mer RNA duplexes. nih.gov
Furthermore, the presence of this compound can decrease the discrimination of mismatched base pairs. nih.govresearchgate.net In some cases, a mismatch involving this compound, such as a bxG-A pair, has been observed to be more stable than the corresponding bxG-C Watson-Crick pair. nih.gov
G-quadruplexes (G4s) are four-stranded secondary structures found in guanine-rich nucleic acid sequences. wikipedia.org These structures are formed by the stacking of G-tetrads, which are square-planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds. nih.gov A key feature of G-quadruplex formation is that the guanines within the tetrads often need to adopt a mix of syn and anti conformations around the glycosidic bond, depending on the topology of the quadruplex. nih.gov
The C8 position of guanine is not directly involved in the Hoogsteen base pairing within the G-tetrad. researchgate.net Therefore, modification at this position is an attractive strategy for modulating G-quadruplex structure and stability. researchgate.net 8-substituted guanosines, which favor the syn conformation, can be strategically placed to influence the folding topology of a G-quadruplex. researchgate.net
While direct studies on this compound's effect on G-quadruplexes are limited, research on other 8-substituted analogs like 8-oxoguanine provides relevant insights. Single substitutions of guanine with 8-oxoguanine can be highly disruptive to G-quadruplex stability, often leading to a mixture of conformations or a substantial reduction in thermal stability. nih.govacs.org This disruption arises from altered hydrogen-bonding patterns and potential steric hindrance. nih.gov Given that the benzyloxy group is significantly bulkier than an oxo group, its incorporation into a G-tetrad would likely lead to significant steric hindrance, potentially destabilizing or preventing G-quadruplex formation at that position. However, if placed in a loop region or a site that accommodates the bulky group, it could serve as a tool to probe or control G4 folding.
Modulation of Gene Expression Pathways
Modified nucleosides like this compound have the potential to modulate gene expression through various mechanisms, including interference with RNA processing pathways and direct interaction with cellular machinery.
RNA interference (RNAi) is a natural cellular process for gene silencing that is mediated by small interfering RNAs (siRNAs). frontiersin.orgnih.gov The canonical pathway involves a long double-stranded RNA (dsRNA) being cleaved by the enzyme Dicer into short, 21-25 nucleotide siRNA duplexes. frontiersin.orgnih.gov One strand of the siRNA is then loaded into the RNA-induced silencing complex (RISC), which uses it as a guide to find and cleave a complementary messenger RNA (mRNA) target, thereby inhibiting protein expression. frontiersin.org
The thermodynamic properties of an siRNA duplex are critical for its activity. The significant destabilization of RNA duplexes caused by this compound could be strategically employed in the design of therapeutic siRNAs. researchgate.net For example, modifying the ends of an siRNA with this compound could potentially minimize off-target effects. researchgate.net Off-target effects often occur when the siRNA binds to and silences unintended mRNAs with partial sequence complementarity. By introducing a destabilizing modification, the binding affinity to these off-targets could be reduced, thereby increasing the specificity of the gene silencing effect.
Antisense Mechanisms: Antisense oligonucleotides (ASOs) are single-stranded DNA or RNA molecules designed to bind to a specific mRNA target via Watson-Crick base pairing. nih.gov This binding can modulate gene expression in several ways:
RNase H-mediated degradation: If the ASO is a DNA/RNA hybrid, it can form a heteroduplex with the target mRNA that is recognized and cleaved by the enzyme RNase H. nih.govyoutube.com
Steric Hindrance: The ASO can physically block the binding of cellular machinery required for mRNA processing (like splicing) or translation (like ribosomes), thereby inhibiting protein production without degrading the mRNA. nih.govfrontiersin.org
The incorporation of this compound into an ASO would significantly alter its binding properties. The resulting duplex destabilization would likely make it unsuitable for RNase H-dependent mechanisms, which require stable binding. However, it could potentially be used in steric-blocking ASOs where transient or specifically located binding is desired.
Non-Antisense Mechanisms: Beyond sequence-specific hybridization, 8-substituted guanosine derivatives have been shown to exert biological effects through non-antisense mechanisms. These compounds can interact directly with proteins or influence cellular pathways in ways independent of base pairing. For example, various 8-substituted guanosine analogs have been found to induce differentiation in leukemia cell lines, suggesting they can trigger cellular maturation programs and terminate proliferation. nih.gov Additionally, 8-substituted purine (B94841) nucleosides have demonstrated anti-proliferative properties by inducing apoptosis in cancer cells. nih.gov These effects are not dependent on targeting a specific mRNA sequence but rather on broader interactions with cellular components involved in cell cycle control and differentiation.
Enzymatic Interactions and Modulation
Interaction with Ribonucleotide Reductase
Direct studies detailing the specific activation profile and kinetic analysis of 8-(Benzyloxy)guanosine with ribonucleotide reductase (RNR) are not extensively covered in available research. However, the behavior of other purine (B94841) nucleoside analogs provides a framework for its potential interactions.
Ribonucleotide reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. The activity of RNR is tightly regulated, and various nucleoside analogs can act as inhibitors. For instance, the accumulation of deoxyguanosine triphosphate (dGTP), a product downstream of guanosine (B1672433) metabolism, is known to be a potent feedback inhibitor of RNR epo.org. While the direct effect of this compound on RNR is not established, its structural similarity to other 8-substituted guanosine derivatives suggests it could be investigated as a potential modulator of the enzyme's activity acs.org.
Given that RNR is essential for producing the building blocks of DNA, any modulation of its activity has direct consequences for deoxyribonucleotide synthesis. Inhibition of RNR would lead to a depletion of the deoxyribonucleotide pool, thereby impeding DNA replication and repair. Purine nucleoside phosphorylase (PNP) inhibitors can cause a buildup of dGTP, which in turn inhibits RNR, highlighting an indirect pathway by which nucleoside derivatives can impact DNA synthesis epo.org. Therefore, if this compound or its metabolites were to inhibit RNR, it would be expected to disrupt the cellular supply of deoxyribonucleotides.
Inhibition of ATP Diphosphate (B83284) Production
The specific inhibitory action of this compound on the production of ATP diphosphate is not directly documented in the scientific literature. However, the broader class of purine nucleoside analogs is known to interfere with cellular energy metabolism and nucleotide-processing enzymes. Some purine nucleosides can accelerate the catabolism of adenosine (B11128) triphosphate (ATP) nih.gov. Furthermore, studies on related 8-substituted purine derivatives have demonstrated inhibitory effects on enzymes that hydrolyze ATP and ADP. For example, 8-Butylthio-adenosine derivatives have been identified as potent and selective inhibitors of Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1), an enzyme that controls extracellular nucleotide levels nih.gov. This suggests a potential, though unconfirmed, mechanism by which 8-substituted guanosine analogs might influence ATP and ADP levels.
Modulation of DNA-N-glycosylase Activity
The most significant area of research concerning this compound involves its interaction with DNA repair enzymes, particularly DNA-N-glycosylases. These enzymes are responsible for identifying and removing damaged or modified bases from DNA, initiating the base excision repair (BER) pathway.
To overcome the enzymatic cleavage of the glycosidic bond in standard nucleosides, researchers have synthesized carbocyclic analogs where the ribose oxygen is replaced with a methylene (B1212753) group. These stable analogs are valuable tools for studying enzyme interactions. Notably, an 8-benzyloxy derivative of a carbocyclic guanosine analog was synthesized specifically to investigate its potential as an inhibitor of DNA-repair enzymes involved in processing oxidative damage. This approach allows for the study of how the 8-benzyloxy-guanine moiety interacts with the enzyme's active site without the complication of bond cleavage.
Oxidative stress can lead to the formation of numerous DNA lesions, one of the most common being 8-oxo-7,8-dihydroguanine (8-oxoG) ebi.ac.uk. The cell employs a specialized group of enzymes, often called the "GO system," to prevent mutations arising from this damage nih.gov. The primary enzyme for removing 8-oxoG from DNA is the DNA glycosylase, 8-oxoguanine DNA glycosylase (OGG1) nih.govnih.govresearchgate.net.
The bulky benzyloxy substituent at the C8-position of guanosine makes this compound a structural analog of the 8-oxoG lesion. This structural mimicry suggests it could act as a competitive inhibitor or a substrate for OGG1. Research has shown that other free nucleoside analogs can be substrates for DNA glycosylases like OGG1 and N-methylpurine DNA glycosylase (MPG) nih.govresearchgate.net. C8-substituents on the purine ring are known to have a significant effect on the conformation of the nucleoside, often shifting the equilibrium toward the syn conformation, which can influence how the base is recognized and processed by enzymes nih.gov. By potentially binding to the active site of OGG1, this compound could interfere with the recognition and excision of actual 8-oxoG lesions, thereby modulating the efficiency of DNA repair.
The key enzymes involved in the repair of 8-oxoG lesions are summarized in the table below.
| Enzyme | Abbreviation | Function |
| 8-oxodGTPase | MutT | Prevents incorporation of 8-oxo-dGTP from the nucleotide pool into DNA nih.gov. |
| 8-oxoG-DNA glycosylase | Fpg (bacteria), OGG1 (humans) | Recognizes and removes 8-oxoG from 8-oxoG:C base pairs in DNA nih.gov. |
| Mismatched adenine (B156593) DNA glycosylase | MutY | Removes adenine from A:8-oxoG mispairs that arise during replication nih.gov. |
Effects on Replication, Transcription, and Translation Pathways
While direct and extensive research on the specific effects of this compound on the entire spectrum of replication, transcription, and translation is not widely documented in publicly available literature, its structural characteristics, particularly the bulky substituent at the 8-position, suggest potential modulatory roles in these fundamental cellular processes. It is known that nucleoside analogs can act as enzyme inhibitors and disrupt these pathways. nih.govresearchgate.net
Enzyme Inhibition in Nucleic Acid Synthesis
Currently, there is a lack of specific studies detailing the direct inhibitory effects of this compound on enzymes central to nucleic acid synthesis, such as DNA and RNA polymerases. However, research on other 8-substituted guanosine derivatives provides a basis for inferring potential mechanisms of action. The introduction of a bulky benzyloxy group at the 8-position of the guanine (B1146940) base forces the N-glycosidic bond into a syn conformation. nih.govresearchgate.net This is in contrast to the typical anti conformation required for standard Watson-Crick base pairing within the active sites of DNA and RNA polymerases.
This enforced syn conformation could lead to steric hindrance within the enzyme's active site, potentially inhibiting the incorporation of the modified nucleotide into a growing nucleic acid chain or impeding the polymerase's processivity.
Furthermore, studies on oligoribonucleotides containing this compound have demonstrated a significant decrease in the thermodynamic stability of RNA duplexes. nih.govresearchgate.net The presence of the bulky benzyloxy group disrupts the formation of a stable double helix. This destabilization of the RNA:DNA hybrid during transcription or the RNA secondary structures crucial for translation could indirectly inhibit these processes.
Table 1: Thermodynamic Stability of RNA Duplexes Containing this compound (bxG)
| Duplex Composition | Change in Melting Temperature (ΔTm) per modification (°C) |
| RNA duplex with bxG-C pair | -16.0 |
| RNA duplex with bxG-A mismatch | -12.1 (relative to complementary bxG-C) |
Data extrapolated from studies on the hybridization properties of RNA containing this compound, indicating a significant destabilizing effect. nih.govplos.org
Translational Control of Protein Synthesis
The impact of this compound on the translational control of protein synthesis is another area where direct research is limited. However, the demonstrated effect of this compound on RNA duplex stability provides a strong indication of its potential to interfere with the intricate machinery of protein synthesis.
The process of translation initiation, elongation, and termination relies on specific secondary and tertiary structures within messenger RNA (mRNA) molecules. These structures are critical for the binding of ribosomes, initiation factors, and transfer RNA (tRNA). The significant destabilization of RNA duplexes by this compound suggests that its incorporation into mRNA could prevent the formation of these essential structures. nih.govplos.org
For instance, the Kozak consensus sequence, which plays a crucial role in the initiation of translation in eukaryotes, relies on a specific local RNA structure. Disruption of this structure by the presence of this compound could lead to inefficient ribosome binding and a subsequent reduction in protein synthesis.
Furthermore, the stability of the codon-anticodon interaction between mRNA and tRNA in the ribosome's A-site is paramount for translational fidelity. The presence of the bulky benzyloxy group on a guanine within a codon could sterically hinder the proper binding of the corresponding tRNA anticodon, leading to translational errors or premature termination. Research on the related compound 8-oxoguanosine has shown that it can severely disrupt tRNA selection on the ribosome. nih.gov
Interaction with O6-Alkylguanine-DNA Alkyltransferase (AGT) (general for O6-benzylguanine)
A significant area of research related to guanine analogs involves their interaction with the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). While this section focuses on the well-studied compound O6-benzylguanine, the principles of its interaction with AGT provide a valuable framework for understanding how similar guanine derivatives might function. AGT is a crucial enzyme that protects the genome from the mutagenic effects of alkylating agents by removing alkyl groups from the O6 position of guanine. nih.gov
Inactivation Mechanisms of AGT
O6-benzylguanine acts as a "suicide" substrate for AGT. medchemexpress.com The enzyme recognizes O6-benzylguanine as it would an alkylated guanine in DNA and transfers the benzyl (B1604629) group from the O6 position to a cysteine residue within its own active site. medchemexpress.com This process results in the irreversible inactivation of the AGT protein, as the enzyme is not regenerated. nih.gov The inactivated AGT is then targeted for degradation. By depleting the cell of active AGT, O6-benzylguanine sensitizes cells to the cytotoxic effects of alkylating chemotherapeutic agents. nih.gov
Table 2: Comparative AGT Inactivation by O6-benzylguanine and its Analogs in Mice
| Compound | Relative AGT Inactivation in Brain | Relative AGT Inactivation in Kidney |
| O6-benzylguanine (BG) | +++ | ++ |
| O6-benzyl-8-oxoguanine (8-oxoBG) | ++ | +++ |
| 8-aza-O6-benzylguanine (8-azaBG) | ++ | +++ |
| O6-benzyl-8-bromoguanine (8-bromoBG) | +++ | +++ |
This table provides a qualitative comparison of the in vivo AGT inactivation capabilities of different O6-benzylguanine analogs, demonstrating tissue-specific differences. nih.gov
Radiotracer Development for AGT Mapping
The irreversible binding of O6-benzylguanine to AGT has been exploited for the development of radiotracers for non-invasive imaging of AGT levels in tumors using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.comnih.govresearchgate.netnih.govmdpi.com By labeling O6-benzylguanine or its analogs with positron-emitting (e.g., 11C, 18F, 64Cu, 66Ga, 90Nb) or gamma-emitting (e.g., 99mTc, 111In, 123I) radionuclides, it is possible to visualize and quantify the distribution and activity of AGT in vivo. mdpi.comnih.govresearchgate.netnih.govmdpi.com
This ability to map AGT expression has significant clinical implications. The levels of AGT in tumors can vary widely and are a key determinant of resistance to alkylating agent chemotherapy. nih.gov PET and SPECT imaging with radiolabeled O6-benzylguanine derivatives can help in patient stratification, allowing clinicians to identify individuals who are most likely to benefit from a combination therapy of an alkylating agent and an AGT inactivator. Furthermore, this imaging technique can be used to monitor the effectiveness of AGT depletion strategies during treatment.
Cellular and Molecular Mechanisms in Experimental Models
Cell Line-Based Investigations
In vitro studies using cultured cell lines have been instrumental in characterizing the direct effects of C8-substituted guanosine (B1672433) analogs on cellular processes. These models allow for the controlled examination of specific molecular pathways and cellular responses.
The influence of C8-substituted guanosine compounds on cell proliferation has been documented in several non-human cell lines. Studies have shown that these molecules can induce DNA synthesis, which is indicative of cell growth. For instance, the guanosine radical adducts 8-oxoguanosine (8-OxoG) and 8-methylguanosine (B3263120) (8-MeG) were found to increase the uptake of [3H]thymidine in Swiss mouse splenocytes nih.gov.
However, the proliferative effects of these analogs can be cell-type specific. In continuous cell lines, 8-MeG was observed to act on mouse embryo 3T3 fibroblasts, while 8-OxoG selectively acted upon B16F10 mouse melanoma cells nih.gov. In contrast, the non-physiological analog 8-bromoguanosine (B14676) (8-BrG) demonstrated a proliferative effect on all tested cell types nih.gov. In another context, certain 8-substituted guanosine derivatives have been shown to terminate the proliferation of Friend murine erythroleukemia cells by inducing their conversion to end-stage differentiated cells nih.gov.
| Compound | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 8-oxoguanosine (8-OxoG) | Swiss mouse splenocytes | Increased [3H]thymidine uptake | nih.gov |
| 8-oxoguanosine (8-OxoG) | B16F10 mouse melanoma | Increased [3H]thymidine uptake | nih.gov |
| 8-methylguanosine (8-MeG) | Swiss mouse splenocytes | Increased [3H]thymidine uptake | nih.gov |
| 8-methylguanosine (8-MeG) | Mouse embryo 3T3 fibroblasts | Increased [3H]thymidine uptake | nih.gov |
| 8-bromoguanosine (8-BrG) | Swiss mouse splenocytes, 3T3 fibroblasts, B16F10 melanoma | Increased [3H]thymidine uptake in all tested cells | nih.gov |
| 8-aminoguanosine | Friend murine erythroleukemia | Induced differentiation (termination of proliferation) | nih.gov |
| 8-hydroxyguanosine | Friend murine erythroleukemia | Induced differentiation (termination of proliferation) | nih.gov |
The process of apoptosis, or programmed cell death, can be influenced by the availability of guanine (B1146940) nucleotides. Research using mycophenolic acid (MPA), a specific inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), has shown that the depletion of guanine nucleotides induces apoptosis in interleukin-3 (IL-3)-dependent murine hematopoietic cell lines, including 32D myeloid cells and FL5.12 and BaF3 pre-B cells nih.gov. This induction of apoptosis occurred even in the presence of the survival factor IL-3. The apoptotic process was linked to an increase in caspase 3 activity and was found to be preventable by the addition of guanosine, highlighting the critical role of guanine nucleotides in cell survival pathways nih.gov. These findings suggest that modulating intracellular guanosine levels could be a mechanism for influencing apoptosis in specific cell populations.
A significant body of research points to the antiviral properties of C8-substituted guanosine analogs, which are often linked to their ability to stimulate the innate immune system nih.govresearchgate.net. The antiviral actions of compounds like 7-thia-8-oxoguanosine have been attributed to their capacity to induce the production of type I interferons (IFNs) nih.govresearchgate.net. Type I IFNs are critical cytokines in the host defense against viral infections. This induction is mediated through the activation of specific cellular receptors, as detailed in section 5.2.1. By triggering an interferon response, these guanosine analogs can establish an antiviral state in cells, thereby inhibiting the replication of a broad spectrum of viruses in vitro nih.gov. Another potential mechanism for antiviral activity involves the direct inhibition of viral enzymes. For example, some guanosine nucleotide analogs have been identified as inhibitors of the alphavirus mRNA capping enzyme, which is essential for viral replication nih.gov.
Guanosine and its analogs modulate a variety of intracellular signaling pathways that govern cell function. A primary mechanism for many C8-substituted guanosine analogs is the activation of the Toll-like receptor 7 (TLR7) signaling pathway, which leads to the downstream activation of the transcription factor NF-κB nih.govresearchgate.net.
Beyond TLR7 signaling, guanosine itself has been shown to influence other critical pathways. Its effects on cell proliferation have been linked to increases in cyclic AMP (cAMP) levels frontiersin.org. Furthermore, guanosine's protective effects in neuronal cells are associated with the activation of the Phosphoinositide 3-kinase/Protein kinase B (PI3K/Akt) and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways frontiersin.org. In other models, the biological effects of guanosine have been shown to depend on the inhibition of glycogen (B147801) synthase kinase 3 beta (GSK-3β) and the activation of the Nrf2/heme oxygenase-1 (HO-1) signaling cascades nih.govnih.gov. In human neuroblastoma cells, extracellular guanine was found to elicit signals through the PKB/NO/sGC/cGMP/PKG/ERK cascade frontiersin.org.
Antiproliferative Effects in Preclinical In Vivo Models (Non-Human)
The immunostimulatory properties of TLR7 agonists have led to their investigation as potential anticancer agents. In preclinical in vivo models, TLR7 agonists have demonstrated antiproliferative effects through both direct and indirect mechanisms.
In some cancer cell lines, TLR7 ligands have been shown to directly inhibit proliferation and induce apoptosis. nih.govbiorxiv.org However, the more significant antitumor effects are believed to be mediated by the activation of an antitumor immune response. nih.govaacrjournals.orgbioworld.com
In immunodeficient mouse models, where the adaptive immune system is absent, TLR7 agonists have been shown to delay the growth of engrafted tumors, suggesting a direct effect on the tumor cells or an effect on innate immune cells other than T and B cells. nih.govbiorxiv.org In immunocompetent models, the antitumor activity is more pronounced and is associated with the induction of a potent T cell-mediated immune response against the tumor. bioworld.com TLR7 agonists have been shown to act synergistically with other cancer immunotherapies, such as anti-PD-1 antibodies, leading to enhanced tumor regression. bioworld.com
It is important to note that the tumor microenvironment can influence the efficacy of TLR7 agonists. In some models, TLR7 activation has been shown to modulate the phenotype of tumor-associated macrophages in a way that could potentially promote tumor growth, highlighting the complexity of their in vivo activity. nih.govbiorxiv.org
Interaction with Specific Molecular Targets Beyond Enzymes (e.g., FGFRs)
The interaction of 8-(Benzyloxy)guanosine with specific non-enzymatic molecular targets such as Fibroblast Growth Factor Receptors (FGFRs) is an area of potential investigation. FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival nih.govjhu.edu. Dysregulation of FGFR signaling is implicated in various cancers, making them important therapeutic targets nih.gov. The binding of Fibroblast Growth Factors (FGFs) to FGFRs initiates a downstream signaling cascade, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways nih.govsinobiological.com.
Currently, there is no direct evidence in the available literature demonstrating the binding or modulation of FGFRs by this compound or other guanosine derivatives. Known inhibitors of FGFRs are typically small molecules that bind to the extracellular or kinase domains of the receptor, and their chemical structures are generally distinct from that of a guanosine nucleoside sinobiological.com. However, the diverse chemical space of 8-substituted guanosines allows for a wide range of potential molecular interactions that have not been fully explored.
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For 8-substituted guanosine derivatives, SAR studies have provided insights into the requirements for various biological effects. For example, in the context of inducing differentiation in Friend erythroleukemia cells, the nature of the substituent at the 8-position dictates the activity, with groups like dimethylamino showing high efficacy nih.gov.
General principles from SAR studies on related purine (B94841) derivatives can offer a framework for understanding this compound. The substituent at the C8 position of the purine ring can influence several key properties:
Conformation: The bulk and nature of the 8-substituent can affect the syn/anti conformation of the N-glycosidic bond, which can be critical for recognition by and binding to biological targets.
Electronic Properties: The electron-donating or -withdrawing nature of the substituent alters the electronic distribution in the purine ring system, potentially affecting non-covalent interactions like hydrogen bonding and π-stacking with a target protein.
Solubility and Lipophilicity: The benzyloxy group, for instance, increases the lipophilicity of the guanosine molecule, which can influence its ability to cross cell membranes and interact with hydrophobic binding pockets.
Synthetic studies on 8-(arylamino)guanosine derivatives have also contributed to understanding the chemical properties and stability of compounds with bulky substituents at the 8-position, which is relevant for predicting their behavior in biological systems nih.gov. While specific SAR studies for this compound binding to a particular non-enzyme target like an FGFR have not been reported, the existing knowledge on related compounds suggests that the benzyloxy moiety would have a significant impact on its potential biological activity by modifying its steric and electronic profile.
Development and Application As Research Probes and Tools
Modified Nucleobase Analogues for Physicochemical and Biological Property Probing
8-(Benzyloxy)guanosine (bxG) serves as a valuable modified nucleobase analogue for probing the physicochemical and biological properties of nucleic acids. The introduction of a bulky benzyloxy group at the 8-position of guanosine (B1672433) induces significant conformational and stability changes, making it a powerful tool for research.
One of the key features of 8-substituted guanosine derivatives, including this compound, is their propensity to adopt a syn conformation around the N-glycosidic bond. nih.govnih.govnih.gov This is in contrast to the typical anti conformation required for standard Watson-Crick base pairing in RNA and DNA duplexes. nih.govnih.govnih.gov This conformational preference is due to the steric hindrance imposed by the bulky substituent at the 8-position. As a result, the incorporation of this compound into an oligonucleotide is expected to have a significant impact on its structure and stability.
Research has shown that the benzyloxy substituent, being an electron-donating group, increases the stability of the N-glycosidic bond, thereby decreasing the rate of depurination compared to unmodified guanosine. nih.govnih.govnih.gov This enhanced stability is a useful property for certain experimental applications where preventing strand degradation is crucial.
When incorporated into RNA duplexes, this compound has a pronounced destabilizing effect. nih.govnih.gov The energetic cost of forcing the bxG nucleotide from its preferred syn conformation to the anti conformation necessary for duplex formation, coupled with the steric bulk of the benzyloxy group, leads to a significant decrease in the thermodynamic stability of the duplex. nih.gov For instance, the introduction of a single this compound modification can lower the melting temperature (TM) of an RNA duplex by as much as 16°C. nih.gov
Furthermore, the presence of this compound can affect the specificity of base pairing. Studies have shown that it decreases mismatch discrimination in RNA duplexes. nih.govnih.gov For example, a duplex containing a bxG-A mismatch was surprisingly found to be more stable than the duplex with the complementary bxG-C pairing. nih.gov This alteration in hybridization specificity can be exploited to probe the stringency of various biological processes involving nucleic acid recognition.
Use in Oligonucleotide Synthesis for Structural and Functional Studies
This compound is utilized in the chemical synthesis of modified oligonucleotides to investigate the structural and functional aspects of nucleic acids. Its phosphoramidite (B1245037) derivative can be incorporated into desired sequences of RNA using standard automated solid-phase synthesis protocols. nih.gov This allows for the site-specific introduction of the bxG modification, enabling detailed studies of its localized effects.
The primary application of incorporating this compound into oligonucleotides is to probe the consequences of a fixed syn conformation at a specific guanosine position. This is particularly useful for studying nucleic acid structures that naturally contain syn guanosines, such as in G-quadruplexes, or for investigating the active sites of enzymes like ribozymes, where a syn conformation might be required for catalytic activity. nih.gov
The significant thermodynamic destabilization caused by this compound provides a quantitative measure of the importance of the anti conformation at a given position for the stability of a duplex. The following table summarizes the thermodynamic parameters for an RNA duplex containing a central this compound modification compared to an unmodified duplex.
| Duplex | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | TM (°C) |
| Unmodified RNA | -70.9 | -193.3 | -13.5 | 55.2 |
| RNA with bxG | -55.1 | -156.9 | -8.6 | 39.2 |
This is an interactive data table. The values are representative examples based on published research and may vary depending on the specific sequence and experimental conditions.
The data clearly demonstrates the substantial decrease in the thermodynamic stability of the RNA duplex upon the incorporation of this compound.
The ability to synthesize oligonucleotides with site-specific this compound modifications is also valuable for studying nucleic acid-protein interactions. The bulky benzyloxy group can act as a steric probe to map the binding interface between a nucleic acid and a protein. If the binding of a protein is inhibited by the presence of bxG at a particular position, it suggests that the protein makes close contact with the major or minor groove at that site.
Artificial Receptor Molecules for 8-Oxidized-Guanosine Derivatives
The development of artificial receptor molecules that can selectively recognize and bind to specific nucleobases is a growing area of research, with applications in diagnostics and biotechnology. A key target for such receptors is 8-oxo-7,8-dihydroguanosine (8-oxoG), a common product of oxidative DNA damage. While direct studies detailing the use of this compound in the development of artificial receptors for 8-oxoG are not prevalent, its structural and chemical properties make it a potentially useful tool in this context.
Artificial receptors for 8-oxoG are often designed to exploit the unique electronic and hydrogen-bonding features of the oxidized nucleobase. These receptors can be small molecules, peptides, or nucleic acid aptamers. In the design and characterization of these receptors, it is crucial to have access to a range of guanosine analogues to assess binding selectivity and affinity.
This compound can serve as a valuable negative control or a competitive ligand in binding assays for artificial receptors targeting 8-oxoG. The benzyloxy group at the C8 position provides a stable, bulky substituent that is electronically different from the oxo group in 8-oxoG. By comparing the binding of a putative receptor to 8-oxoG versus this compound, researchers can determine the specificity of the receptor for the C8-oxo functionality. A high-affinity interaction with 8-oxoG coupled with weak or no binding to this compound would indicate that the receptor specifically recognizes the features of the oxidized base.
Furthermore, the conformational preference of this compound for the syn form can be exploited. Since 8-oxoG can also adopt the syn conformation, particularly when paired with adenine (B156593), this compound could be used to probe the conformational requirements of receptor binding. If a receptor is designed to bind the syn conformation of 8-oxoG, it may also show some affinity for this compound, providing insights into the binding mode.
While not a direct target for recognition, the synthesis and study of molecules like this compound contribute to the fundamental understanding of how modifications at the C8 position of guanine (B1146940) affect its properties, which in turn informs the rational design of artificial receptors for modified guanosines.
Fluorescent Probes Incorporating Guanine-Indole Conjugates (general for C-8 substituted guanine derivatives)
The development of fluorescent nucleobase analogues is of great interest for their application as probes in biological systems. Modifications at the C8 position of guanine are a common strategy for creating such probes. While this compound itself is not a classical fluorophore, the principles underlying the design of fluorescent probes based on C8-substituted guanine derivatives are relevant to understanding its potential as a research tool.
The general strategy for creating fluorescent C8-substituted guanine derivatives involves attaching a fluorophore, such as an indole or other aromatic system, to the C8 position. This creates a guanine-fluorophore conjugate where the electronic properties of the guanine base can influence the fluorescence of the attached dye. The fluorescence of these probes is often sensitive to their local environment, such as the polarity of the solvent, the stacking of adjacent bases in a nucleic acid, and the formation of specific base pairs.
For example, the fluorescence of a C8-guanine conjugate can be quenched or enhanced upon incorporation into a DNA or RNA duplex, depending on the interactions with neighboring bases. This property can be used to monitor nucleic acid hybridization, conformational changes, and interactions with other molecules.
Although the benzyloxy group in this compound is not inherently fluorescent, its presence at the C8 position electronically modifies the guanine base. The electron-donating nature of the benzyloxy group can alter the photophysical properties of the guanine moiety. While these changes may not result in strong intrinsic fluorescence, they can influence energy transfer processes when an external fluorophore is in proximity.
Moreover, the bulky nature of the benzyloxy group can be used to create a specific microenvironment around a nearby fluorescent probe. By strategically placing this compound next to a fluorescent nucleobase analogue in an oligonucleotide, it may be possible to modulate the fluorescence of the probe in a predictable manner. The steric bulk of the benzyloxy group could affect the stacking interactions and solvent accessibility of the adjacent fluorophore, leading to changes in its fluorescence quantum yield and lifetime.
In essence, while not a fluorescent probe itself, this compound represents a class of C8-substituted guanosines whose structural and electronic modifications are pertinent to the design and application of more complex fluorescent probes for studying nucleic acid structure and function.
Future Research Directions and Translational Potential in Basic Science
Exploration of Additional Biochemical Targets and Pathways
While 8-(Benzyloxy)guanosine and its analogs are recognized for their interaction with Toll-like receptor 7 (TLR7), a comprehensive understanding of their full range of biochemical targets is still emerging. Future research should focus on identifying and characterizing additional molecular partners. As a guanosine (B1672433) derivative, it has the potential to interact with a variety of proteins that recognize guanine-based purines.
Key research questions in this area include:
Interaction with other purine-binding proteins: Does this compound interact with other members of the purine (B94841) receptor family, G-proteins, or enzymes involved in purine metabolism? nih.gov
Modulation of downstream signaling: Beyond the established MyD88-dependent pathway associated with TLR7 activation, what other signaling cascades are influenced by this compound? nih.gov
Synergistic effects: Investigations have shown that guanosine and its modified derivatives can act as endogenous ligands for TLR7, often synergistically with oligoribonucleotides. nih.govnih.gov Further studies could explore whether this compound exhibits similar synergistic activities with other molecules.
A systematic approach, such as affinity chromatography-mass spectrometry or yeast two-hybrid screening, could be employed to pull down and identify interacting proteins from cell lysates. Subsequent validation through biophysical and cellular assays would be crucial to confirm these interactions and elucidate their functional consequences.
Design of Novel this compound Derivatives with Enhanced Research Utility
The chemical structure of this compound offers a versatile scaffold for the design of novel derivatives with tailored properties for specific research applications. By modifying different moieties of the molecule, it is possible to enhance its stability, introduce reporter groups, or alter its binding characteristics.
Future design and synthesis efforts could focus on:
Improved Stability and Potency: Modifications to the ribose ring or the benzyloxy group could lead to derivatives with increased resistance to enzymatic degradation and enhanced affinity for their targets.
Fluorescent Probes: The attachment of a fluorescent tag to this compound would enable real-time visualization of its subcellular localization and trafficking, providing valuable insights into its mechanism of action. The principles used to develop fluorescent probes for other guanosine analogs, such as 8-oxoguanosine, could be adapted for this purpose. nih.govnih.gov
Photoaffinity Labels: Incorporating a photoreactive group would allow for the covalent cross-linking of this compound to its binding partners upon photoactivation. This technique is invaluable for definitively identifying direct molecular targets in a complex biological milieu.
The synthesis of such derivatives would expand the toolkit available to researchers, facilitating more sophisticated investigations into the biological roles of this compound and its targets.
| Derivative Type | Potential Modification | Research Application | Rationale |
|---|---|---|---|
| Stabilized Analog | Modification of the ribose 2'-hydroxyl group | In vivo studies | Increased resistance to nuclease degradation |
| Fluorescent Probe | Attachment of a fluorophore (e.g., fluorescein, rhodamine) | Cellular imaging, binding assays | Enables visualization and quantification of molecular interactions |
| Photoaffinity Label | Incorporation of a photoreactive group (e.g., azido, benzophenone) | Target identification | Allows for covalent capture of binding partners |
| Biotinylated Derivative | Conjugation of biotin | Affinity purification | Facilitates the isolation of interacting molecules |
Advanced Structural Studies of Nucleic Acid Adducts and Complexes
Future research should employ high-resolution structural biology techniques to investigate:
Crystal Structures of Modified Oligonucleotides: Determining the X-ray crystal structures of DNA and RNA oligonucleotides containing this compound will provide atomic-level details of how this modification alters helical parameters, base pairing, and backbone conformation.
NMR Spectroscopic Studies: Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the dynamic properties of nucleic acids containing this compound, offering insights into conformational equilibria and the effects of the modification on nucleic acid flexibility. nih.gov
Complexes with Binding Proteins: Structural characterization of this compound-containing nucleic acids in complex with their binding proteins will be crucial for understanding the molecular basis of recognition and the functional consequences of this modification.
Thermodynamic and circular dichroism studies have already indicated that this compound significantly decreases the stability of RNA duplexes and favors an A-form helical geometry. nih.gov Advanced structural studies will build upon these findings to provide a more complete picture of the structural impact of this modification.
| Structural Technique | Information Gained | Relevance to this compound |
|---|---|---|
| X-ray Crystallography | High-resolution, static 3D structure | Reveals atomic details of base pairing and helical geometry in modified nucleic acids. |
| NMR Spectroscopy | Solution-state structure and dynamics | Provides insights into conformational flexibility and equilibria of oligonucleotides. nih.gov |
| Circular Dichroism | Overall helical conformation | Confirms global structural changes, such as the preference for A-form helices. nih.gov |
Development of Advanced In Vitro and Ex Vivo Assay Systems
To facilitate the discovery of new biological functions and the screening of novel derivatives of this compound, the development of robust and sensitive assay systems is essential.
Future efforts in this area should include:
High-Throughput Screening (HTS) Assays: The design of cell-based or biochemical HTS assays will enable the rapid screening of large compound libraries to identify molecules that modulate the activity of this compound or its targets. nih.govnih.govmdpi.com For instance, a reporter gene assay downstream of TLR7 activation could be used to screen for novel agonists or antagonists.
Ex Vivo Models: The use of primary cell cultures or tissue explants can provide a more physiologically relevant context for studying the effects of this compound. For example, its impact on immune cell activation could be studied using primary splenocytes or peripheral blood mononuclear cells.
Quantitative Cellular Assays: The development of sensitive and quantitative assays to measure downstream signaling events, such as cytokine production or transcription factor activation, will be critical for detailed mechanistic studies.
These advanced assay systems will not only accelerate basic research but also provide a platform for the initial stages of drug discovery efforts centered around this compound.
Investigation of Broader Biological System Interactions (e.g., microbiome, specific non-human physiological systems)
The in vivo effects of this compound are likely to be influenced by its interactions with complex biological systems. Understanding these interactions is crucial for a complete picture of its biological activity.
Future research should be directed towards:
Microbiome Interactions: The gut microbiome plays a critical role in metabolism and immune function. Studies are needed to determine if this compound or its metabolites are modified by gut bacteria and, conversely, if this compound influences the composition and function of the microbiome.
Metabolism and Distribution in Non-Human Models: While the metabolism of guanosine and some of its C8-substituted analogs has been studied in rats, the specific metabolic fate and tissue distribution of this compound remain to be elucidated. researchgate.netnih.gov Pharmacokinetic studies in animal models are necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Effects in Specific Physiological Systems: Beyond its effects on the immune system, the potential impact of this compound on other physiological systems, such as the central nervous system or the cardiovascular system, warrants investigation, given the known neuroprotective and neuromodulatory roles of guanosine. nih.govnih.gov
These investigations will provide a more holistic understanding of the biological effects of this compound and are essential for translating findings from basic research into more complex biological contexts.
Q & A
Q. How is the regioselectivity of 8-substitution verified in synthetic guanosine derivatives?
- Methodological Answer : ¹H-NMR coupling constants (e.g., J1'-2') and NOE correlations distinguish C8 vs. N7 substitution. High-resolution mass spectrometry (HRMS) and isotopic labeling further confirm molecular integrity .
Tables of Key Data
| Property | This compound | Unmodified Guanosine | Reference |
|---|---|---|---|
| Tm Reduction in RNA Duplexes | ~10–15°C | Baseline | |
| Depurination Half-life (pH 3) | 48 hours | 12 hours | |
| Mismatch Tolerance (A vs. C) | ΔTm < 2°C | ΔTm > 5°C |
| Oxidative Product | Retention Time (HPLC) | Key MS Fragment (m/z) |
|---|---|---|
| GOP-1 | 8.2 min | 378.38 [M+H]⁺ |
| GOP-2 | 9.5 min | 378.38 [M+H]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
